Lactone vs Desacetyl: Mass Shift Distinction
Cefathiamidine Lactone (free base) has a molecular formula of C₁₇H₂₄N₄O₄S₂ and a molecular weight of 412.52 Da, compared to desacetyl cefathiamidine (C₁₇H₂₆N₄O₅S₂, 430.55 Da) — a net difference of 18.03 Da . This mass deficit corresponds to the formal loss of H₂O (theoretical 18.01 Da) incurred during intramolecular lactonization, wherein the C-4 carboxylate attacks the C-3′ methylene bearing the acetoxy leaving group to form the fused γ-lactone ring [1]. This predictable mass shift serves as a diagnostic marker in LC-MS/MS workflows to distinguish the lactone degradation pathway from the competing hydrolytic deacetylation pathway, and is confirmed by HRMS and NMR characterization .
| Evidence Dimension | Molecular weight (free base) and molecular formula |
|---|---|
| Target Compound Data | MW 412.52 Da; formula C₁₇H₂₄N₄O₄S₂ (lactone, free base); HCl salt adds 36.46 Da |
| Comparator Or Baseline | Desacetyl Cefathiamidine: MW 430.55 Da; formula C₁₇H₂₆N₄O₅S₂ |
| Quantified Difference | 18.03 Da mass deficit (corresponding to —H₂O loss via lactonization); 2 fewer hydrogen atoms and 1 fewer oxygen atom in lactone vs. desacetyl form |
| Conditions | Free base molecular weights as reported by TLC Pharmaceutical Standards and Veeprho product specifications; confirmed by LC-MS/MS and HRMS |
Why This Matters
Procurement of the correct reference standard (412.52 Da lactone vs. 430.55 Da desacetyl) is essential for accurate mass-based impurity identification; using the wrong standard leads to misidentification of degradation products in stability studies and failed regulatory submissions.
- [1] Veeprho. Cefathiamidine Lactone (HCl Salt) – Product Description. Intramolecular degradation product formed via nucleophilic displacement; characterized by mass shift and polarity change relative to parent and desacetyl degradant. 2023. View Source
